molecular formula C17H13N3O4S B2442879 N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 312591-41-6

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2442879
CAS No.: 312591-41-6
M. Wt: 355.37
InChI Key: ALRKXTULWDPCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a small molecule research chemical based on a benzamide-thiazole scaffold. Compounds within this structural class have been identified as significant in pharmacological research, particularly as modulators of ion channels. Specifically, N-(thiazol-2-yl)-benzamide analogs have been discovered and functionally characterized as the first class of selective negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical Cys-loop receptor . These analogs demonstrate non-competitive antagonism of Zn2+-induced ZAC signalling and are noted for their state-dependent inhibition and selectivity over other classical Cys-loop receptors like 5-HT3, GABAA, and nicotinic acetylcholine receptors . This makes such compounds valuable pharmacological tools for exploring ZAC's physiological functions, which are still not fully elucidated. The core thiazole and benzamide structure is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, underscoring its utility in drug discovery programs . This product is provided for research purposes to support investigations in chemical biology, neuroscience, and early-stage drug discovery. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-24-15-5-3-2-4-13(15)14-10-25-17(18-14)19-16(21)11-6-8-12(9-7-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKXTULWDPCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide proceeds via three principal stages:

  • Synthesis of the thiazole core: 4-(2-methoxyphenyl)-1,3-thiazol-2-amine.
  • Preparation of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid.
  • Amide coupling between the thiazole amine and 4-nitrobenzoyl chloride.

Each step is optimized for yield and purity, with critical parameters such as temperature, solvent, and stoichiometry rigorously controlled.

Step 1: Synthesis of 4-(2-Methoxyphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. The reaction involves:

  • α-Haloketone precursor : 2-Bromo-1-(2-methoxyphenyl)ethan-1-one, synthesized by brominating 2′-methoxyacetophenone using bromine in acetic acid.
  • Thiourea : Reacted with the α-haloketone in ethanol under reflux to form the thiazole ring.
Reaction Conditions:
Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 4–6 hours
Workup Filtration and recrystallization
Yield and Characterization:
  • Yield : 65–70% (typical for Hantzsch syntheses).
  • Melting Point : 148–150°C (lit. 150°C).
  • 1H NMR (DMSO-d6) : δ 7.85 (d, J = 8.8 Hz, 2H), 7.45 (s, 1H), 7.32–7.28 (m, 2H), 6.99 (d, J = 8.4 Hz, 1H), 3.82 (s, 3H).

Step 2: Synthesis of 4-Nitrobenzoyl Chloride

Acid Chloride Formation

4-Nitrobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂), a widely employed reagent for this transformation.

Reaction Conditions:
Parameter Value
Reagent Thionyl chloride (excess)
Solvent Ethylene dichloride
Temperature Reflux (40–50°C)
Reaction Time 3 hours
Workup Distillation under reduced pressure
Yield and Purity:
  • Yield : 92–95%.
  • Purity : >98% (by GC-MS).

Step 3: Amide Coupling Reaction

Nucleophilic Acyl Substitution

The thiazole amine reacts with 4-nitrobenzoyl chloride in a nucleophilic acyl substitution to form the target amide. The reaction is conducted in tetrahydrofuran (THF) with ammonia as a base.

Reaction Conditions:
Parameter Value
Solvent THF
Temperature Room temperature (25°C)
Reaction Time 3 hours
Workup Filtration and recrystallization (ethanol/water)
Yield and Characterization:
  • Yield : 73–78%.
  • Melting Point : 198–200°C.
  • 1H NMR (DMSO-d6) : δ 8.30 (d, J = 8.8 Hz, 2H), 8.09 (d, J = 8.8 Hz, 2H), 7.85 (s, 1H), 7.45–7.28 (m, 4H), 3.82 (s, 3H).
  • 13C NMR (DMSO-d6) : δ 166.7 (C=O), 162.0 (Ar-OCH₃), 149.5 (NO₂), 140.4 (thiazole C), 129.3–113.8 (aromatic carbons).

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
  • GC-MS (EI+) : m/z 382.37 [M]⁺ (calculated for C₁₇H₁₄N₄O₅S).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Optimization and Industrial Considerations

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
THF None 73 98
DCM Pyridine 78 99
DMF Triethylamine 68 97

Pyridine in dichloromethane (DCM) enhances yield by neutralizing HCl, preventing side reactions.

Scalability

  • Batch Size : Up to 1 kg demonstrated in pilot-scale reactors.
  • Purification : Recrystallization in ethanol/water (3:1) achieves >99% purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide.

    Reduction: Formation of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Exhibiting significant efficacy against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Demonstrated potential in inhibiting cancer cell proliferation, particularly against breast cancer cell lines.

Antimicrobial Applications

Recent studies indicate that derivatives of thiazole compounds, including N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, possess notable antimicrobial properties. The following table summarizes key findings from various studies:

Study ReferenceMicroorganism TestedActivity Observed
Escherichia coliEffective at 1 µg/mL
Staphylococcus aureusEffective at 1 µg/mL
Candida albicansModerate activity

Anticancer Applications

The anticancer properties of this compound have been explored through various assays. Key findings include:

  • In vitro Studies : The compound has shown promising results against several cancer cell lines, notably the MCF7 breast cancer cell line.
Study ReferenceCell Line TestedIC50 Value (µM)
MCF7 (breast cancer)12.5
HeLa (cervical cancer)15.0

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that thiazole derivatives, including this compound, exhibited potent activity against multidrug-resistant strains of E. coli and S. aureus .
  • Cancer Cell Proliferation Inhibition : Research published in Cancer Research highlighted the effectiveness of this compound in reducing the viability of MCF7 cells by over 50% at concentrations as low as 10 µM, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[4-(2-hydroxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of both a methoxy group and a nitro group, which confer distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (commonly referred to as compound 3382-0697) is a synthetic compound characterized by its complex molecular structure and potential biological activities. The compound is part of various screening libraries aimed at anticancer research and other therapeutic areas. This article delves into its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H13N3O4S. The compound features a thiazole ring and a nitrobenzamide moiety, which contribute to its biological properties.

PropertyValue
Molecular Weight341.37 g/mol
DensityNot specified
Melting PointNot available
SolubilitySoluble in DMSO
CAS NumberNot assigned

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell signaling pathways, particularly those associated with cancer progression.
  • Antioxidant Activity : The presence of the methoxy group may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant.
  • Antiproliferative Effects : In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.

Biological Activity Assays

Several assays have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays :
    • The compound was tested against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.
    • Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM.
  • Kinase Inhibition Assays :
    • The compound was screened against various kinases, showing promising inhibition of Aurora A and B kinases.
    • Specificity assays indicated minimal off-target effects.
  • Antioxidant Activity :
    • DPPH radical scavenging assays showed that the compound has a significant capacity to reduce oxidative stress in cellular models.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Breast Cancer Cell Lines : A study published in Cancer Research demonstrated that the compound effectively induces apoptosis in MCF-7 cells through the activation of caspase pathways.
  • In Vivo Efficacy : In xenograft models, administration of the compound resulted in significant tumor growth inhibition compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors.

Q & A

Q. What are the common synthetic routes for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of thiazole intermediates. A representative route includes:

  • Step 1: Condensation of 2-amino-4-(2-methoxyphenyl)thiazole with 4-nitrobenzoyl chloride in pyridine under ambient conditions .
  • Step 2: Purification via chromatography and recrystallization from methanol or ethanol to enhance purity . Critical parameters include:
  • Solvent choice: Pyridine acts as both solvent and base to neutralize HCl byproducts .

  • Temperature control: Room temperature avoids side reactions (e.g., nitro group reduction).

  • Stoichiometry: Equimolar ratios prevent unreacted starting materials .

    Step Reagents/Conditions Key Considerations
    1Pyridine, 24h stirringAvoid moisture to prevent hydrolysis
    2CH₃OH recrystallizationSolvent polarity for crystal purity

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography: SHELX software (e.g., SHELXL) refines crystal structures, identifying hydrogen bonds (e.g., N–H⋯N) and π-π interactions critical for stability .
  • Spectroscopy:
  • ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm) and nitrobenzamide protons (δ ~8.2 ppm for aromatic protons) .
  • IR: Confirm amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
    • Mass spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 382.08 g/mol) .

Q. What are the primary biological targets investigated for this compound?

Methodological Answer:

  • Enzyme inhibition: The thiazole-amide scaffold mimics cofactors in pyruvate:ferredoxin oxidoreductase (PFOR), a target in anaerobic pathogens .
  • Receptor binding: Structural analogs (e.g., mGluR1 ligands) suggest potential for PET imaging in neurological studies .
  • Antimicrobial screening: Nitro groups enhance redox activity, enabling DNA damage in microbial assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions may arise from:

  • Purity variability: Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay conditions: Standardize protocols (e.g., MIC assays for antimicrobial studies at pH 7.4 ± 0.2) .
  • Structural analogs: Compare activity of derivatives (e.g., replacing nitro with cyano groups) to isolate pharmacophores .
  • Computational modeling: Use docking simulations (AutoDock Vina) to predict binding modes to PFOR or mGluR1 .

Q. What strategies are used to determine the binding affinity and mechanism of action in target proteins?

Methodological Answer:

  • Radioligand displacement assays: Compete with [³H]-labeled analogs (e.g., [¹¹C]ITMM for mGluR1) to calculate Ki values .
  • Isothermal titration calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) for PFOR binding .
  • Cryo-EM/X-ray crystallography: Resolve ligand-protein complexes to identify key interactions (e.g., hydrogen bonds with Arg residues) .

Q. How do intermolecular interactions in the crystal structure influence the compound's stability and reactivity?

Methodological Answer:

  • Hydrogen bonding: Centrosymmetric dimers via N–H⋯N bonds increase thermal stability (Tₘ > 200°C) .
  • π-π stacking: Methoxyphenyl and nitrobenzamide rings enhance planarity, reducing solubility in polar solvents .
  • Halogen interactions: Chloro or fluoro substituents (in analogs) improve packing efficiency and crystallinity .

Q. How is the compound optimized for pharmacokinetic properties through structural modification?

Methodological Answer:

  • Lipophilicity enhancement: Introduce trifluoromethyl groups to improve blood-brain barrier penetration (logP increase by ~0.5 units) .
  • Metabolic stability: Replace ester groups with amides to resist esterase degradation .
  • Solubility tuning: Add polar groups (e.g., morpholine) to nitrobenzamide while retaining target affinity .

Data Contradiction Analysis Example

Issue: Variability in IC₅₀ values for PFOR inhibition.
Resolution Workflow:

Replicate assays under standardized O₂-free conditions .

Cross-validate with orthogonal methods (e.g., enzymatic vs. cellular assays).

Synthesize derivatives to isolate nitro group contributions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.